molecular formula C17H15Cl2NO5 B14613861 Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-02-9

Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14613861
CAS No.: 57729-02-9
M. Wt: 384.2 g/mol
InChI Key: FOIQNJLSJIFRSM-UHFFFAOYSA-N
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Description

Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a butan-2-yl group, a dichlorophenoxy group, and a nitrobenzoate group. The presence of these functional groups contributes to its reactivity and utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with butan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Production of carboxylic acids and alcohols.

    Substitution: Generation of substituted phenoxy derivatives.

Scientific Research Applications

Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to its activity by binding to specific receptors or enzymes, modulating their function and resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl 2-(2,4-dichlorophenoxy)acetate: Shares the dichlorophenoxy group but differs in the ester and nitro groups.

    (2R)-N-[(2S)-butan-2-yl]-2-(2,4-dichlorophenoxy)propanamide: Contains a similar dichlorophenoxy group but has different amide and ester functionalities.

Uniqueness

Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro and dichlorophenoxy groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

57729-02-9

Molecular Formula

C17H15Cl2NO5

Molecular Weight

384.2 g/mol

IUPAC Name

butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C17H15Cl2NO5/c1-3-10(2)24-17(21)13-9-12(5-6-15(13)20(22)23)25-16-7-4-11(18)8-14(16)19/h4-10H,3H2,1-2H3

InChI Key

FOIQNJLSJIFRSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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